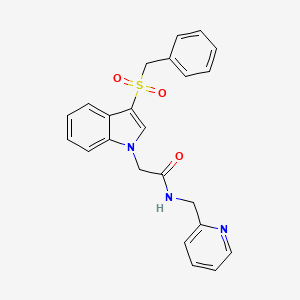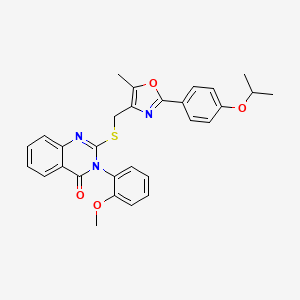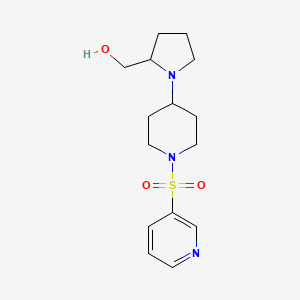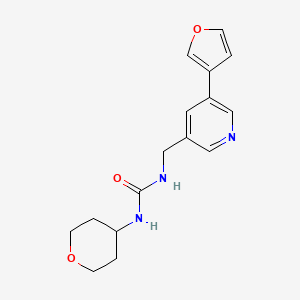
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a pyridine ring, which is often found in drugs and pesticides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of different functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Studies : 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide derivatives have been synthesized and shown to have antimicrobial properties. Compounds derived from this class have exhibited significant activity against various microbial strains (Fahim & Ismael, 2019).
Microbial Studies on Pyridine Derivatives : Further research into similar pyridine derivatives has demonstrated their potential as antibacterial and antifungal agents, showcasing the broad spectrum of applicability of these compounds in the field of antimicrobial studies (Patel & Agravat, 2007).
Anticancer Activity
- Structure-Activity Relationships in Antitumor Agents : Research into N-aryl(indol-3-yl)glyoxamides, closely related to 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, has shown that these compounds have significant anticancer properties. Specific derivatives have shown potent activity against various human cancer cell lines, indicating their potential use as antitumor agents (Marchand et al., 2009).
Applications in Chemistry
Catalytic Applications : Indole-based compounds, which include derivatives of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, have been used in the synthesis of palladacycles. These compounds serve as efficient catalysts for various chemical reactions, suggesting their utility in synthetic chemistry (Singh et al., 2017).
Corrosion Inhibitors : Research indicates that certain acetamide derivatives, similar to the chemical structure , have been synthesized and evaluated as corrosion inhibitors. This highlights their potential utility in protecting materials from corrosion, a significant issue in many industrial applications (Yıldırım & Cetin, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c27-23(25-14-19-10-6-7-13-24-19)16-26-15-22(20-11-4-5-12-21(20)26)30(28,29)17-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMANBHYPFEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![4-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2566736.png)
![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)
![3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2566738.png)



![Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566744.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)
![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2566755.png)